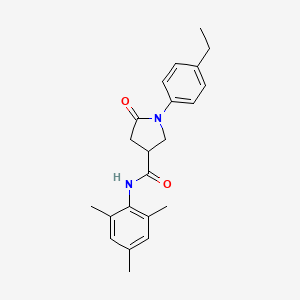![molecular formula C27H23ClFN3S B11538412 4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11538412.png)
4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole is a complex organic compound featuring a thiazole ring, a pyrazole ring, and multiple substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The final compound is formed by coupling the pyrazole and thiazole intermediates, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and advanced coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s functional groups and overall structure. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(methyl)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole: Contains a methyl group instead of a propan-2-yl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of the propan-2-yl group in 4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole makes it unique compared to its analogs. This group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C27H23ClFN3S |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C27H23ClFN3S/c1-17(2)18-3-5-21(6-4-18)26-15-24(19-9-13-23(29)14-10-19)31-32(26)27-30-25(16-33-27)20-7-11-22(28)12-8-20/h3-14,16-17,26H,15H2,1-2H3 |
InChI Key |
BMKMRURXOAKTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11538331.png)
![(4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11538338.png)
![4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide](/img/structure/B11538339.png)
![(3E)-N-(4-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538341.png)
![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538351.png)
![N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11538357.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11538365.png)
![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11538377.png)
![5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-iodophenyl)-5-oxopentanamide](/img/structure/B11538379.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538408.png)
![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
